molecular formula C18H28N4O3 B7347667 N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide

N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide

货号 B7347667
分子量: 348.4 g/mol
InChI 键: SROSJBDCXQEQFU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide, also known as CP-690,550, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokine receptors, and its inhibition has been shown to be effective in the treatment of various autoimmune diseases.

作用机制

N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide selectively inhibits JAK3 by binding to its ATP-binding site, thereby preventing its activation and downstream signaling. This results in the suppression of T-cell activation and the production of pro-inflammatory cytokines, which are key drivers of autoimmune diseases. The specificity of this compound for JAK3 over other JAK family members is thought to be due to its unique binding interactions with the JAK3 ATP-binding site.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce disease activity in preclinical and clinical studies of various autoimmune diseases. In rheumatoid arthritis, for example, treatment with this compound has been shown to reduce joint inflammation and damage, improve physical function, and reduce the need for concomitant medications such as corticosteroids. In addition, this compound has been shown to have a favorable safety profile, with no significant adverse events reported in clinical trials.

实验室实验的优点和局限性

N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in various biological processes. Its specificity for JAK3 over other JAK family members allows for the selective modulation of JAK3-dependent signaling pathways, without affecting other JAK-dependent pathways. However, the use of this compound in lab experiments is limited by its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

未来方向

For research on N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide include the development of more potent and selective JAK3 inhibitors, the identification of biomarkers for patient selection and monitoring, and the investigation of its use in combination with other immunomodulatory agents. In addition, further studies are needed to elucidate the long-term safety and efficacy of this compound in various patient populations.

合成方法

The synthesis of N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the coupling of 4-(pyrazin-2-ylamino)cyclohexanone with 2-(4-hydroxyoxan-4-yl)ethylamine, followed by the protection of the resulting amine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected amine is then coupled with 1-bromo-3-chloropropane to give the final product, which is deprotected to yield this compound.

科学研究应用

N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these diseases, JAK3 plays a key role in the activation of immune cells and the production of pro-inflammatory cytokines, and its inhibition by this compound has been shown to reduce disease activity and improve clinical outcomes.

属性

IUPAC Name

N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3/c23-17(21-8-5-18(24)6-11-25-12-7-18)14-1-3-15(4-2-14)22-16-13-19-9-10-20-16/h9-10,13-15,24H,1-8,11-12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROSJBDCXQEQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)NCCC2(CCOCC2)O)NC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。